molecular formula C9H13ClN2O2 B13645680 Ethyl 2-(3-aminopyridin-4-YL)acetate hydrochloride CAS No. 65645-53-6

Ethyl 2-(3-aminopyridin-4-YL)acetate hydrochloride

Cat. No.: B13645680
CAS No.: 65645-53-6
M. Wt: 216.66 g/mol
InChI Key: AZHMGEXVEMNTQC-UHFFFAOYSA-N
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Description

Ethyl 2-(3-aminopyridin-4-yl)acetate hydrochloride: is a chemical compound with the molecular formula C9H13ClN2O2 and a molecular weight of 216.66 g/mol It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(3-aminopyridin-4-yl)acetate hydrochloride typically involves the reaction of ethyl acetate with 3-aminopyridine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as recrystallization and purification to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(3-aminopyridin-4-yl)acetate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines .

Scientific Research Applications

Ethyl 2-(3-aminopyridin-4-yl)acetate hydrochloride has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Ethyl 2-(3-aminopyridin-4-yl)acetate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

  • Ethyl 2-(3-aminopyridin-2-yl)acetate
  • Ethyl 2-(3-aminopyridin-5-yl)acetate
  • Ethyl 2-(3-aminopyridin-6-yl)acetate

Comparison: Ethyl 2-(3-aminopyridin-4-yl)acetate hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different properties and applications, making it a valuable compound for research and development .

Properties

CAS No.

65645-53-6

Molecular Formula

C9H13ClN2O2

Molecular Weight

216.66 g/mol

IUPAC Name

ethyl 2-(3-aminopyridin-4-yl)acetate;hydrochloride

InChI

InChI=1S/C9H12N2O2.ClH/c1-2-13-9(12)5-7-3-4-11-6-8(7)10;/h3-4,6H,2,5,10H2,1H3;1H

InChI Key

AZHMGEXVEMNTQC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(C=NC=C1)N.Cl

Origin of Product

United States

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